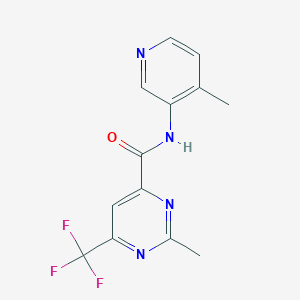
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as a pyrimidine derivative and is known for its ability to target specific biological pathways in the human body. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes and pathways in the human body. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide have been extensively studied. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to reduce the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments is its potent antitumor activity. This makes it an ideal candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which requires careful evaluation in preclinical studies.
Direcciones Futuras
There are several future directions for the research and development of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies. Finally, the potential therapeutic applications of this compound in other diseases, such as inflammatory and autoimmune diseases, should be explored.
Métodos De Síntesis
The synthesis of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the reaction of 2-amino-4-methylpyrimidine with 4-methyl-3-pyridinyl isocyanate in the presence of a trifluoromethylating agent. This reaction results in the formation of the desired compound with a high yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-7-3-4-17-6-10(7)20-12(21)9-5-11(13(14,15)16)19-8(2)18-9/h3-6H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBUZYZNVVVFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2649808.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2649810.png)
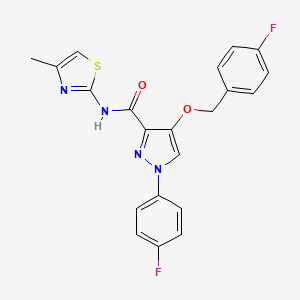

![1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2649817.png)
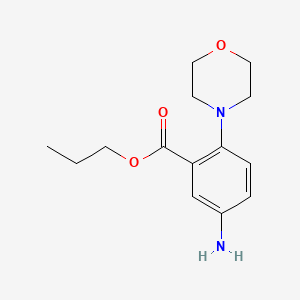

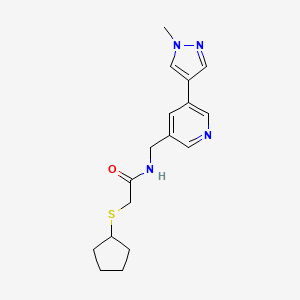
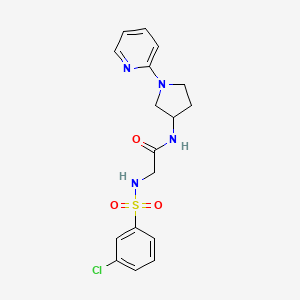
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2649822.png)
![N-mesityl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2649823.png)
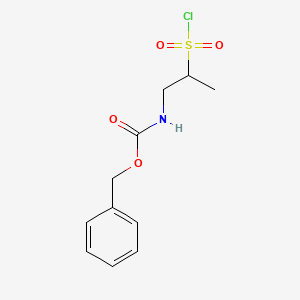
![4-(2-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649828.png)